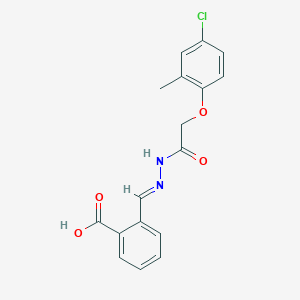![molecular formula C16H15ClN2O4 B229635 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a potent inhibitor of certain enzymes, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves the inhibition of certain enzymes, such as aldose reductase and xanthine oxidase. Aldose reductase is involved in the development of diabetic complications, while xanthine oxidase is involved in the production of reactive oxygen species, which can lead to oxidative stress and tissue damage. By inhibiting these enzymes, this compound can prevent the development of various diseases.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been found to have several biochemical and physiological effects. It can reduce the levels of glucose and fructose in the blood, which makes it a potential candidate for the treatment of diabetes. It can also reduce the production of reactive oxygen species, which can prevent tissue damage and inflammation. Additionally, this compound has been found to have anti-cancer properties, which makes it a promising candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments include its potent inhibitory effects on certain enzymes, its potential applications in the treatment of various diseases, and its ability to reduce the levels of glucose and fructose in the blood. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis process is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the compound may have some toxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. One direction is to further investigate its potential applications in the treatment of diabetes, cancer, and cardiovascular diseases. Another direction is to study its toxic effects and determine the safe dosage levels for human use. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research can be conducted to optimize the synthesis process and improve the yield of the compound.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a promising compound that has potential applications in the field of medicine. Its potent inhibitory effects on certain enzymes, its ability to reduce the levels of glucose and fructose in the blood, and its anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, its toxic effects, and its potential applications in combination with other drugs.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a complex process that involves several steps. The first step is the synthesis of 2-(4-chloro-2-methylphenoxy)acetic acid, which is then reacted with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide. The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of certain enzymes, such as aldose reductase and xanthine oxidase, which are involved in the development of various diseases. This compound has shown promising results in the treatment of diabetes, cancer, and cardiovascular diseases.
Eigenschaften
Molekularformel |
C16H15ClN2O4 |
|---|---|
Molekulargewicht |
334.75 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-12(17)3-5-15(10)23-9-16(22)19-18-8-11-2-4-13(20)7-14(11)21/h2-8,18,21H,9H2,1H3,(H,19,22)/b11-8+ |
InChI-Schlüssel |
UZZOSBXHURJSJU-DHZHZOJOSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN/C=C/2\C=CC(=O)C=C2O |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC=C2C=CC(=O)C=C2O |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC=C2C=CC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)

![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)

![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)